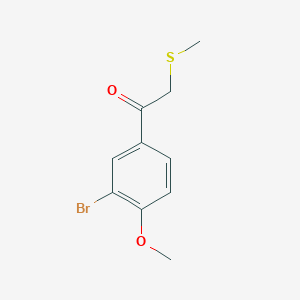

1-(3-Bromo-4-methoxyphenyl)-2-(methylthio)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H11BrO2S |

|---|---|

Molecular Weight |

275.16 g/mol |

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)-2-methylsulfanylethanone |

InChI |

InChI=1S/C10H11BrO2S/c1-13-10-4-3-7(5-8(10)11)9(12)6-14-2/h3-5H,6H2,1-2H3 |

InChI Key |

WDUSZANZVPVXGP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CSC)Br |

Origin of Product |

United States |

Biological Activity

1-(3-Bromo-4-methoxyphenyl)-2-(methylthio)ethan-1-one, also known as a derivative of the phenyl ketone family, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

- Chemical Formula : C10H11BrO2S

- Molecular Weight : 273.16 g/mol

- CAS Number : 551072-5

Synthesis

The compound can be synthesized through various methods involving the bromination of 4-methoxyacetophenone followed by methylthio group introduction. The synthetic route often utilizes reagents such as bromine and methylthiol under controlled conditions to achieve desired yields.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an antitumor and antimicrobial agent.

Antitumor Activity

Research indicates that compounds with similar structures exhibit notable antitumor properties. For instance, derivatives containing bromine and methoxy groups have shown efficacy against various cancer cell lines. In vitro studies suggest that this compound may inhibit cell proliferation and induce apoptosis in certain cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against specific bacterial strains, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Effectiveness | Reference |

|---|---|---|---|

| Antitumor | P388 murine leukemia | Moderate inhibition | |

| Antiviral | Herpes simplex virus | Effective | |

| Antimicrobial | Staphylococcus aureus | Effective |

Detailed Research Findings

- Antitumor Studies : In a study analyzing various phenyl ketone derivatives, this compound demonstrated moderate cytotoxicity against P388 murine leukemia cells, suggesting that structural modifications could enhance its antitumor efficacy .

- Antiviral Studies : The compound was tested against Herpes simplex Type I and Polio Type I viruses, showing significant antiviral activity, which highlights its potential in developing antiviral therapeutics .

- Antimicrobial Efficacy : In antimicrobial assays against Staphylococcus aureus, the compound exhibited promising results, indicating its potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.